molecular formula C8H7ClN2 B175783 4-Chloro-3-methyl-1H-indazole CAS No. 16640-87-2

4-Chloro-3-methyl-1H-indazole

Cat. No.: B175783
CAS No.: 16640-87-2
M. Wt: 166.61 g/mol
InChI Key: OTSQTAPYYDJLEN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a chlorine atom at the fourth position and a methyl group at the third position on the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylphenylhydrazine with suitable aldehydes or ketones can lead to the formation of the desired indazole derivative. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, solvent-free or green chemistry approaches may be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-methyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Employed in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the methyl group at the third position.

    3-Methyl-1H-indazole: Lacks the chlorine atom at the fourth position.

    1H-indazole: Lacks both the chlorine and methyl substituents.

Comparison: 4-Chloro-3-methyl-1H-indazole is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to its unsubstituted or singly substituted counterparts .

Properties

IUPAC Name

4-chloro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQTAPYYDJLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617807
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16640-87-2
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methyl-1H-indazole
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